molecular formula C7H13BF4N2 B1251501 1-Methyl-3-propylimidazolium tetrafluoroborate CAS No. 244193-48-4

1-Methyl-3-propylimidazolium tetrafluoroborate

Cat. No.: B1251501
CAS No.: 244193-48-4
M. Wt: 212 g/mol
InChI Key: XFTQQJUVYZPNRC-UHFFFAOYSA-N
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Description

1-Methyl-3-propylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C7H13BF4N2 and a molecular weight of 212. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . It is commonly used in various scientific and industrial applications due to these properties.

Preparation Methods

1-Methyl-3-propylimidazolium tetrafluoroborate can be synthesized through a two-step process. The first step involves the reaction of imidazole with propyl bromide to form 1-methyl-3-propylimidazole. In the second step, 1-methyl-3-propylimidazole is reacted with tetrafluoroboric acid to yield this compound . The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and purity levels.

Chemical Reactions Analysis

1-Methyl-3-propylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles replace one of the substituents on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various substituted imidazolium compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-3-propylimidazolium tetrafluoroborate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with various substrates, stabilizing transition states and facilitating chemical reactions . The tetrafluoroborate anion contributes to the overall stability and solubility of the compound in different solvents .

Comparison with Similar Compounds

1-Methyl-3-propylimidazolium tetrafluoroborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of thermal stability, solubility, and ionic conductivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTQQJUVYZPNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049251
Record name 1-Methyl-3-propylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244193-48-4
Record name 1-Methyl-3-propylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-propylimidazolium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How did the researchers validate the accuracy of the H,H-NOESY NMR data?

A2: To ensure the reliability of their experimental data, the researchers compared the hydrogen-hydrogen distances derived from the H,H-NOESY experiments with those obtained from theoretical calculations []. They employed both Hartree-Fock (HF) and density functional theory (B3LYP) methods using a 6311 + G(2d,p) basis set to calculate the gas-phase ab initio molecular structures of 1-methyl-3-propylimidazolium tetrafluoroborate. The close agreement observed between the experimentally derived distances (at short mixing times) and those from theoretical calculations provided confidence in the accuracy of the NMR data.

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